molecular formula C10H9BrN4S2 B10902586 {[5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile

{[5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile

Cat. No.: B10902586
M. Wt: 329.2 g/mol
InChI Key: XBMIKKQZXDVRJF-UHFFFAOYSA-N
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Description

{[5-(4-BROMO-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE is a complex organic compound featuring a triazole ring, a thienyl group, and a cyanide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(4-BROMO-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the thienyl and cyanide groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine site, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine site.

Scientific Research Applications

Chemistry

In chemistry, {[5-(4-BROMO-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its reactive functional groups. It may also serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, {[5-(4-BROMO-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {[5-(4-BROMO-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and cyanide group can form strong bonds with metal ions and active sites in proteins, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of oxidative enzymes and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • {[5-(4-CHLORO-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE
  • {[5-(4-METHYL-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE

Uniqueness

The uniqueness of {[5-(4-BROMO-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE lies in its bromine substitution, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the bromine atom can enhance its binding affinity to certain biological targets and alter its chemical reactivity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H9BrN4S2

Molecular Weight

329.2 g/mol

IUPAC Name

2-[[5-(4-bromothiophen-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C10H9BrN4S2/c1-2-15-9(8-5-7(11)6-17-8)13-14-10(15)16-4-3-12/h5-6H,2,4H2,1H3

InChI Key

XBMIKKQZXDVRJF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC#N)C2=CC(=CS2)Br

Origin of Product

United States

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